molecular formula C6H17ClOSi2 B096260 Chloromethylpentamethyldisiloxane CAS No. 17201-83-1

Chloromethylpentamethyldisiloxane

Cat. No.: B096260
CAS No.: 17201-83-1
M. Wt: 196.82 g/mol
InChI Key: OBSWSTDGLWZVEI-UHFFFAOYSA-N
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Description

Chloromethylpentamethyldisiloxane is an organosilicon compound with the chemical formula C6H17ClOSi2. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity due to the presence of both chloromethyl and siloxane groups, making it a valuable intermediate in various chemical processes .

Mechanism of Action

Target of Action

Chloromethylpentamethyldisiloxane (CMPD) is primarily used as a chemical intermediate . It is involved in various chemical reactions due to its chloromethyl and siloxane groups.

Biochemical Pathways

The specific biochemical pathways affected by CMPD are currently unknown. Given its structure and reactivity, it may participate in various chemical reactions, potentially affecting multiple pathways. More research is needed to identify these pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity, indicated by Log Po/w values, suggests it could distribute into lipid-rich tissues . More research is needed to fully understand the pharmacokinetics of CMPD.

Result of Action

As a chemical intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CMPD. For instance, the compound should be stored in a cool place to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethylpentamethyldisiloxane can be synthesized through the reaction of chloromethylsilane with hexamethyldisiloxane. The reaction typically occurs in the presence of a catalyst such as aluminum chloride or a similar Lewis acid. The reaction conditions often involve temperatures ranging from 0°C to 50°C and may require an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Chloromethylpentamethyldisiloxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various organosilicon compounds with different functional groups.

    Oxidation Reactions: Products include silanol and siloxane derivatives.

    Reduction Reactions: The primary product is methylpentamethyldisiloxane.

Scientific Research Applications

Chloromethylpentamethyldisiloxane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethylpentamethyldisiloxane is unique due to its combination of high reactivity and stability. The presence of multiple methyl groups enhances its solubility in organic solvents and its compatibility with various chemical processes. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in the synthesis of advanced materials and compounds .

Properties

IUPAC Name

chloromethyl-dimethyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17ClOSi2/c1-9(2,3)8-10(4,5)6-7/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSWSTDGLWZVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938083
Record name 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17201-83-1
Record name 17201-83-1
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Record name 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethylpentamethyldisiloxane
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Synthesis routes and methods

Procedure details

134 ml. dimethylchloromethylchlorosilane (1 mole) and 127 ml. (1 mole) of trimethylchlorosilane are mixed and shaken thoroughly. When 600 ml. of distilled water is added, exothermic hydrolytic reactions occur immediately. The mixture is shaken on a mechanical shaker overnight to complete hydrolysis. The upper oily layer is separated and is dried over anhydrous sodium carbonate. After drying, the product is distilled through a column of 13 theoretical plates and the fraction which distills at 151°-152° C. is collected. The yield of pentamethylchloromethyldisiloxane (B.P. 151.8° C., d25 =0.910, nD20 =1.4106) is 30%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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